5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole

Description

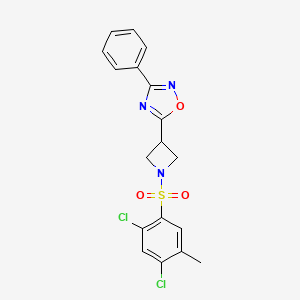

This compound belongs to the 1,2,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen and one oxygen atom. The core structure is substituted at position 3 with a phenyl group and at position 5 with a sulfonylated azetidine moiety. The azetidine (a four-membered nitrogen-containing ring) is further functionalized with a 2,4-dichloro-5-methylphenylsulfonyl group, which introduces steric bulk and electron-withdrawing properties. Such modifications are often employed to enhance pharmacological stability, binding affinity, or metabolic resistance in drug discovery .

Properties

IUPAC Name |

5-[1-(2,4-dichloro-5-methylphenyl)sulfonylazetidin-3-yl]-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O3S/c1-11-7-16(15(20)8-14(11)19)27(24,25)23-9-13(10-23)18-21-17(22-26-18)12-5-3-2-4-6-12/h2-8,13H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJXBFUGADOAOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound includes:

- An oxadiazole ring , which is known for its role in various biological activities.

- A sulfonyl group that enhances the compound's reactivity and potential interactions with biological targets.

- An azetidine moiety , contributing to its pharmacological properties.

The molecular formula is C₁₆H₁₃Cl₂N₅O₃S, with a molecular weight of 426.27 g/mol. The presence of chlorine and methyl groups on the phenyl ring increases its chemical reactivity and influences its biological activity.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities:

-

Anticancer Activity :

- Studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation. For instance, compounds similar to the one have demonstrated significant cytotoxicity against various cancer cell lines, including colon (HCT-116) and breast (MCF7) cancer cells .

- The compound's ability to interact with enzymes involved in cancer cell metabolism suggests it may serve as a lead compound for further drug development aimed at treating malignancies.

- Antimicrobial Properties :

- Anti-inflammatory Effects :

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression and inflammation .

- Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with target proteins at the molecular level. Such studies reveal binding affinities that correlate with observed biological activities, guiding future modifications for enhanced efficacy .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related oxadiazole compounds:

| Study | Compound | Cell Line Tested | IC50 Value (μM) | Activity |

|---|---|---|---|---|

| Compound A | HCT-116 (Colon Cancer) | 0.67 | Anticancer | |

| Compound B | MCF7 (Breast Cancer) | 0.80 | Anticancer | |

| Compound C | HeLa (Cervical Cancer) | 0.87 | Anticancer |

These findings underscore the potential of oxadiazole derivatives as effective anticancer agents.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of oxadiazoles exhibit promising anticancer properties. The structure of 5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole suggests it may inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action: Compounds containing oxadiazole moieties have been shown to disrupt cellular processes critical for cancer cell survival. For example, studies on related oxadiazole derivatives indicated that they can induce apoptosis in cancer cells by damaging DNA and inhibiting key metabolic pathways involved in tumor growth .

- Case Study: A study focusing on 1,3,4-oxadiazole derivatives reported significant cytotoxic effects against glioblastoma cell lines. The compounds tested showed IC values in the low micromolar range, indicating strong anticancer activity .

Antidiabetic Potential

The compound's structural features also suggest potential applications in diabetes management:

- Mechanism of Action: Oxadiazoles have been implicated in enhancing insulin sensitivity and reducing blood glucose levels through modulation of metabolic pathways. Research indicates that certain oxadiazole derivatives can lower glucose levels significantly in diabetic models .

- Case Study: In vivo studies using genetically modified Drosophila melanogaster models demonstrated that specific oxadiazole derivatives effectively reduced hyperglycemia and improved metabolic profiles .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Compound Modification | Effect on Activity |

|---|---|

| Substitution at the 2 or 5 position with various functional groups | Enhanced anticancer and antidiabetic activity |

| Alteration of sulfonamide group | Critical for maintaining potency against cancer cells |

Research indicates that modifications to the oxadiazole ring can lead to improved pharmacological profiles and bioavailability .

Chemical Reactions Analysis

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is a key site for reduction and ring-opening reactions due to its electron-deficient nature.

Reduction Reactions

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at reflux.

-

Products : Reduction cleaves the oxadiazole ring to form a diamino intermediate. For example:

Similar reductions are observed in 5-((phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole systems.

Electrophilic Substitution

-

The phenyl group at position 3 is deactivated by the electron-withdrawing oxadiazole ring, limiting electrophilic substitution. Nitration or halogenation would require harsh conditions (e.g., HNO₃/H₂SO₄ at 100°C) .

Sulfonamide Group Reactivity

The 2,4-dichloro-5-methylphenyl sulfonamide group exhibits limited nucleophilic displacement due to its stability but may undergo cleavage under extreme conditions.

Acidic/Basic Hydrolysis

-

Conditions : Prolonged heating with concentrated HCl or NaOH (6M, 12–24 hours).

-

Products : Cleavage of the sulfonamide bond releases azetidine-3-sulfonic acid and the 2,4-dichloro-5-methylphenyl fragment. This is consistent with sulfonamide stability trends in aryl-sulfonylazetidine derivatives .

Azetidine Ring Reactions

The strained four-membered azetidine ring is susceptible to ring-opening under acidic or nucleophilic conditions.

Acid-Catalyzed Ring Opening

-

Conditions : HCl (2M) in ethanol at 60°C.

-

Products : Formation of a linear secondary amine via β-carbon protonation and bond cleavage:

Similar reactivity is observed in azetidine-containing sulfonamides .

Nucleophilic Attack

-

Reagents : Grignard reagents (e.g., CH₃MgBr) or organolithium compounds.

-

Products : Ring expansion or substitution at the nitrogen, though steric hindrance from the sulfonyl group may limit reactivity .

Functionalization of the Dichlorophenyl Group

The electron-deficient 2,4-dichloro-5-methylphenyl group can undergo selective substitution at the para-chloro position.

Nucleophilic Aromatic Substitution

-

Conditions : Potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at 120°C.

-

Products : Replacement of the para-chloro group with nucleophiles (e.g., -OCH₃, -NH₂) .

Mechanistic Insights

Comparison with Similar Compounds

Structural Features

The compound is compared to other 3-phenyl-1,2,4-oxadiazole derivatives with variations in the substituent at position 5:

Key Observations :

- The target compound’s sulfonylated azetidine moiety distinguishes it from simpler analogs (e.g., unmodified azetidine in or phenyl derivatives in ).

- Compared to the pyrimidinone-substituted analog (), the azetidine ring offers a smaller, more rigid scaffold, which may influence conformational stability in binding pockets .

Physicochemical Properties

Critical parameters such as molecular weight (MW), logP (lipophilicity), and polar surface area (PSA) are compared:

*Estimated based on structural analogs.

Key Observations :

- Its logP (~4.8) indicates moderate lipophilicity, comparable to other chloro/nitro-substituted analogs, which may favor blood-brain barrier penetration or intracellular targeting .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole?

Cyclization reactions using amidoxime precursors are common for oxadiazole derivatives. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can facilitate ring closure under reflux conditions (60–90°C). Post-reaction neutralization with ammonia (pH 8–9) followed by recrystallization (e.g., DMSO/water) improves purity .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

High-resolution mass spectrometry (HRMS) verifies molecular weight, while ¹H/¹³C NMR identifies substituent positions and ring connectivity. For example, sulfonyl group protons resonate downfield (δ 7.5–8.5 ppm), and azetidine ring carbons appear at 50–60 ppm in ¹³C NMR .

Q. How can researchers assess the purity of this compound post-synthesis?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities. Thin-layer chromatography (TLC) with UV visualization provides rapid purity checks. Melting point analysis (e.g., 160–165°C) further confirms crystallinity .

Q. What solvents and reaction conditions stabilize the oxadiazole ring during synthesis?

Anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) minimize hydrolysis. Reactions under nitrogen atmosphere prevent oxidation. Temperature control (<100°C) avoids thermal degradation of the sulfonylazetidine moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Replace substituents systematically (e.g., phenyl with halogenated analogs) and test against target enzymes (e.g., cytochrome P450). Molecular docking (AutoDock Vina) predicts binding affinity, while IC₅₀ assays quantify inhibition .

Q. What strategies resolve contradictions in reported bioactivity data for oxadiazole derivatives?

Validate assay conditions (e.g., ATP concentration in kinase assays) and control for off-target effects. Cross-reference cytotoxicity data (e.g., MTT assays) to distinguish specific activity from general toxicity .

Q. How can computational modeling predict metabolic stability of this compound?

Use ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 interactions. Density functional theory (DFT) calculates electron distribution in the sulfonyl group, identifying potential metabolic hotspots .

Q. What experimental controls are essential in assessing its environmental degradation?

Include abiotic controls (dark vs. UV light exposure) and biotic controls (sterilized soil vs. microbial-active samples). LC-MS monitors degradation products, such as dichloroaniline derivatives .

Q. How do steric and electronic effects of the 2,4-dichloro-5-methylphenyl group influence reactivity?

Hammett substituent constants (σ⁺) quantify electron-withdrawing effects. X-ray crystallography reveals steric hindrance near the sulfonyl group, impacting nucleophilic substitution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.